molecular formula C15H15N3O4S3 B485762 N-[(2-{2-[(4-methylphenyl)sulfonyl]acetyl}hydrazino)carbothioyl]-2-thiophenecarboxamide CAS No. 497060-30-7

N-[(2-{2-[(4-methylphenyl)sulfonyl]acetyl}hydrazino)carbothioyl]-2-thiophenecarboxamide

Cat. No.: B485762
CAS No.: 497060-30-7
M. Wt: 397.5g/mol
InChI Key: OHUIXDLRRNQFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-{2-[(4-methylphenyl)sulfonyl]acetyl}hydrazino)carbothioyl]-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methylbenzenesulfonyl chloride with hydrazine to form a sulfonyl hydrazide intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-{2-[(4-methylphenyl)sulfonyl]acetyl}hydrazino)carbothioyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the formation of various derivatives depending on the nucleophile employed .

Scientific Research Applications

N-[(2-{2-[(4-methylphenyl)sulfonyl]acetyl}hydrazino)carbothioyl]-2-thiophenecarboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(2-{2-[(4-methylphenyl)sulfonyl]acetyl}hydrazino)carbothioyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl hydrazides and thiophene derivatives. Examples include:

Uniqueness

N-[(2-{2-[(4-methylphenyl)sulfonyl]acetyl}hydrazino)carbothioyl]-2-thiophenecarboxamide is unique due to the presence of the 4-methylphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .

Properties

IUPAC Name

N-[[[2-(4-methylphenyl)sulfonylacetyl]amino]carbamothioyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S3/c1-10-4-6-11(7-5-10)25(21,22)9-13(19)17-18-15(23)16-14(20)12-3-2-8-24-12/h2-8H,9H2,1H3,(H,17,19)(H2,16,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUIXDLRRNQFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.